N-(4-fluorophenyl)-1-naphthamide
Overview
Description
N-(4-fluorophenyl)-1-naphthamide: is an aromatic amide compound that features a naphthalene ring and a fluorophenyl group. This compound is part of the broader class of naphthylimides, which are known for their significant pharmacological activities, including antibacterial, antifungal, anticancer, and antiviral properties .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of N-(4-fluorophenyl)-1-naphthamide typically involves the reaction of 4-fluoroaniline with 1-naphthoyl chloride in the presence of a base such as triethylamine. The reaction is carried out under mild conditions, usually at room temperature, to yield the desired product .
Industrial Production Methods: For industrial production, the process is scaled up by optimizing the reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process .
Chemical Reactions Analysis
Types of Reactions: N-(4-fluorophenyl)-1-naphthamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinones.
Reduction: Reduction reactions can convert the amide group to an amine.
Substitution: Electrophilic aromatic substitution reactions can occur on the naphthalene ring.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Reagents like bromine or chlorine in the presence of a Lewis acid catalyst are employed.
Major Products Formed:
Oxidation: Naphthoquinones.
Reduction: N-(4-fluorophenyl)-1-naphthylamine.
Substitution: Halogenated derivatives of this compound.
Scientific Research Applications
Chemistry: N-(4-fluorophenyl)-1-naphthamide is used as a building block in organic synthesis, particularly in the development of new heterocyclic compounds with potential biological activities .
Biology and Medicine: The compound exhibits significant biological activities, making it a candidate for drug development. It has been studied for its anticancer, antibacterial, and antiviral properties .
Industry: In the industrial sector, this compound is used in the synthesis of dyes, pigments, and other specialty chemicals .
Mechanism of Action
The mechanism of action of N-(4-fluorophenyl)-1-naphthamide involves its interaction with biological macromolecules such as DNA and proteins. The compound can intercalate into DNA, disrupting its function and leading to cell death. It also inhibits enzymes like topoisomerase, which are crucial for DNA replication and repair .
Comparison with Similar Compounds
- N-(4-chlorophenyl)-1-naphthamide
- N-(4-bromophenyl)-1-naphthamide
- N-(4-methylphenyl)-1-naphthamide
Comparison: N-(4-fluorophenyl)-1-naphthamide is unique due to the presence of the fluorine atom, which enhances its lipophilicity and metabolic stability compared to its chloro, bromo, and methyl analogs. This makes it more effective in penetrating biological membranes and exhibiting prolonged biological activity .
Properties
IUPAC Name |
N-(4-fluorophenyl)naphthalene-1-carboxamide | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H12FNO/c18-13-8-10-14(11-9-13)19-17(20)16-7-3-5-12-4-1-2-6-15(12)16/h1-11H,(H,19,20) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VECQBWJBOOWSSS-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C=CC=C2C(=O)NC3=CC=C(C=C3)F | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H12FNO | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
265.28 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Solubility |
<0.6 [ug/mL] (The mean of the results at pH 7.4) | |
Record name | SID47201064 | |
Source | Burnham Center for Chemical Genomics | |
URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
Description | Aqueous solubility in buffer at pH 7.4 | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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